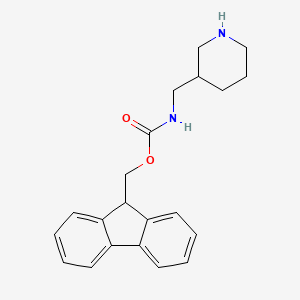

3-N-Fmoc-aminomethyl piperidine

Descripción

Contextualization within Heterocyclic Chemistry

3-N-Fmoc-aminomethyl piperidine (B6355638) belongs to the family of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring. Specifically, it is a derivative of piperidine, a six-membered heterocycle with five carbon atoms and one nitrogen atom. nih.gov The piperidine ring is a prevalent structural motif in a vast number of natural products and synthetic pharmaceuticals, making its derivatives a significant area of study in medicinal and organic chemistry. nih.govchemimpex.com The structure of this particular compound features a piperidine ring substituted at the 3-position with an aminomethyl group (-CH₂NH₂), where the primary amine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

Significance as a Protected Amine Scaffold in Organic Synthesis

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This temporary block is known as a protecting group. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines, particularly in solid-phase peptide synthesis (SPPS). researchgate.netlgcstandards.com

The significance of 3-N-Fmoc-aminomethyl piperidine lies in its nature as a protected amine scaffold. The molecule contains two amine functional groups: a secondary amine within the piperidine ring and a primary amine in the aminomethyl side chain. The Fmoc group is specifically attached to the primary amine, rendering it unreactive under many conditions. This selective protection allows chemists to perform reactions on the secondary amine of the piperidine ring without affecting the aminomethyl group. Once the desired modifications are made, the Fmoc group can be removed under specific, mild basic conditions, typically using a solution of piperidine in a solvent like dimethylformamide (DMF), to reveal the primary amine for subsequent reactions. lgcstandards.comscielo.org.mx This strategy provides a high degree of control in the construction of complex molecules.

Role as a Key Research Building Block

This compound serves as a valuable building block in the synthesis of more complex chemical entities. Its parent compound, 3-(aminomethyl)piperidine, is a versatile intermediate used in the development of pharmaceuticals, particularly those targeting neurological disorders, as well as in the creation of agrochemicals and specialty polymers. chemimpex.com

The Fmoc-protected version is specifically useful in research that requires the controlled, stepwise assembly of molecules. scbt.com By incorporating this building block, researchers can introduce the 3-(aminomethyl)piperidine fragment into a target structure. This is particularly relevant in fields like medicinal chemistry and proteomics research, where the piperidine moiety can impart desirable properties to a final compound, such as improved solubility, metabolic stability, or specific binding interactions with biological targets. chemimpex.comscbt.com The ability to deprotect the amine after incorporation allows for further functionalization, such as the attachment of peptides, labels, or other pharmacologically active groups. acs.orgnih.gov

Data Tables

Table 1: Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| CAS Number | Not explicitly found, parent compound is 23099-21-0 sigmaaldrich.com | 1159826-46-6 scbt.com |

| Molecular Formula | C₂₁H₂₄N₂O₂ nih.gov | C₂₁H₂₅ClN₂O₂ scbt.com |

| Molecular Weight | 336.43 g/mol (calculated) | 372.88 g/mol scbt.com |

| Appearance | Solid (inferred) sigmaaldrich.com | Data not available |

| InChI Key | Data not available | FJXCUFDCDDVCDG-UHFFFAOYNA-N cymitquimica.com |

Table 2: The Fmoc Protecting Group in Synthesis

| Aspect | Description |

| Full Name | 9-fluorenylmethyloxycarbonyl researchgate.net |

| Function | A temporary protecting group for the N-terminus of amino acids and other primary/secondary amines. lgcstandards.com |

| Application | Predominantly used in Fmoc solid-phase peptide synthesis (SPPS). lgcstandards.comnih.gov |

| Cleavage Conditions | Base-labile; typically removed using a 20% solution of a secondary amine like piperidine in a polar aprotic solvent (e.g., DMF). lgcstandards.comscielo.org.mx |

| Advantages | The deprotection conditions are mild and orthogonal to the acid-labile side-chain protecting groups often used in peptide synthesis, preventing their premature removal. nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-(piperidin-3-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c24-21(23-13-15-6-5-11-22-12-15)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20,22H,5-6,11-14H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHGXXJVKXQRNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374674 | |

| Record name | 3-N-Fmoc-aminomethyl piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672310-14-4 | |

| Record name | 3-N-Fmoc-aminomethyl piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 N Fmoc Aminomethyl Piperidine and Its Stereoisomers

Retrosynthetic Analysis and Strategic Approaches to the Piperidine (B6355638) Core

A retrosynthetic analysis of 3-N-Fmoc-aminomethyl piperidine reveals several key disconnections. The most apparent disconnection is the bond between the fluorenylmethyloxycarbonyl (Fmoc) group and the aminomethyl nitrogen, leading back to 3-aminomethyl piperidine. This primary amine can be further disconnected at the C3-C(aminomethyl) bond, suggesting a precursor such as a piperidine-3-carbonitrile or a piperidine-3-carboxamide that can be reduced.

Alternatively, the piperidine ring itself can be the subject of disconnection. A common strategy involves the cyclization of a linear precursor. For instance, a 1,5-dihalogenated or di-tosylated pentane (B18724) derivative with a protected aminomethyl group at the C3 position can undergo intramolecular cyclization with a primary amine. Another powerful approach is the reductive amination of a suitably substituted glutaraldehyde (B144438) or a related 1,5-dicarbonyl compound.

More advanced strategies focus on the dearomatization of pyridine (B92270) derivatives. acs.orgnih.gov This can be achieved through catalytic hydrogenation or through more complex multi-step sequences involving partial reduction and subsequent functionalization. acs.orgnih.gov For the synthesis of enantiomerically enriched piperidines, a key strategy involves the asymmetric functionalization of a prochiral precursor, such as a dihydropyridine. acs.orgnih.gov

Contemporary Synthetic Routes to 3-Aminomethyl Piperidine Derivatives

The synthesis of the core 3-aminomethyl piperidine scaffold, the immediate precursor to the Fmoc-protected target, can be achieved through various modern synthetic methods. These methods often prioritize regioselectivity and stereocontrol.

Regioselective Functionalization Techniques

Achieving regioselective functionalization at the C3 position of the piperidine ring is a significant synthetic hurdle. Direct C-H functionalization of piperidines often favors the C2 or C4 positions due to electronic effects. nih.govnih.gov Therefore, indirect methods are typically employed.

One successful strategy involves the use of directing groups. For instance, an aminoquinoline (AQ) directing group attached at the C3 position can facilitate palladium-catalyzed C-H arylation at the C4 position, demonstrating the power of directing groups to control regioselectivity. acs.org While this example targets the C4 position, the principle can be adapted to direct functionalization at C3 by altering the directing group and reaction conditions.

Another approach is to start with a pre-functionalized ring system. For example, the synthesis of 3-amino substituted piperidines has been achieved starting from L-glutamic acid. This multi-step route involves the formation of a diol from the amino acid, which is then converted to a ditosylate and cyclized with an appropriate amine to form the piperidine ring with the desired substitution pattern already in place.

Stereoselective and Diastereoselective Synthesis

Controlling the stereochemistry at the C3 position, and potentially other stereocenters on the piperidine ring, is crucial for accessing specific stereoisomers of this compound.

The relative stereochemistry between substituents on the piperidine ring can often be controlled by the choice of synthetic route and reaction conditions. For instance, the hydrogenation of substituted pyridines can lead to specific diastereomers depending on the catalyst and substrate. Subsequent epimerization can then be used to access the other diastereomer.

In the context of cyclization reactions, the stereochemistry of the starting material can dictate the stereochemistry of the product. For example, the cyclization of enantiomerically pure amino acid derivatives often proceeds with high diastereoselectivity. capes.gov.br

A notable example of controlling relative stereochemistry is the reductive regio- and stereoselective ring-opening of cyclopropanes fused to a tetrahydropyridine (B1245486) ring. This method has been used to indirectly prepare 3-substituted piperidine analogues. nih.govresearchgate.net

The synthesis of a single enantiomer of this compound requires an enantioselective synthetic strategy. Several powerful methods have been developed for the enantioselective synthesis of 3-substituted piperidines.

One prominent approach is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine-1(2H)-carboxylates. This method provides access to 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. acs.orgnih.govorganic-chemistry.org

Another effective method is the catalytic enantioselective bromocyclization of olefinic amides, which can be used to synthesize enantioenriched 2-substituted 3-bromopiperidines. These intermediates can then be transformed into 3-substituted piperidines. rsc.org

Furthermore, starting from chiral pool materials like L-glutamic acid provides a straightforward route to enantiomerically pure 3-amino substituted piperidines.

Novel Catalyst Systems and Reaction Conditions

The development of novel catalyst systems has been instrumental in advancing the synthesis of substituted piperidines. Rhodium catalysts, in particular, have shown great utility. For example, dirhodium catalysts are effective for C-H functionalization reactions on the piperidine ring, with the choice of catalyst and N-protecting group controlling the site of functionalization. nih.govnih.govresearchgate.net

Ruthenium catalysts have also been employed for the regio- and stereoselective synthesis of piperidine derivatives through the coupling of propargylic amides and allylic alcohols. rsc.org Zinc(II) compounds have been shown to catalyze the nucleophilic addition of amines to nitriles, a reaction that can be applied to the synthesis of amidine-substituted piperidines. rsc.org

Recent innovations include the use of biocatalysis combined with radical cross-coupling to functionalize piperidines, offering a streamlined and cost-effective approach. news-medical.net The table below summarizes some of the catalyst systems and conditions used in the synthesis of 3-substituted piperidines.

| Reaction Type | Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| Asymmetric Reductive Heck | [Rh(cod)OH]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate and Arylboronic acid | 3-Aryl-tetrahydropyridine | High | Excellent | acs.orgorganic-chemistry.org |

| C-H Functionalization | Rh₂(R-TCPTAD)₄ | N-Boc-piperidine | 2-Substituted piperidine | Moderate | Variable | nih.govnih.gov |

| C-H Functionalization | Rh₂(R-TPPTTL)₄ | N-Brosyl-piperidine | 2-Substituted piperidine | High d.r. | 52-73 | nih.govnih.gov |

| Cyclopropanation | Rhodium catalysts | N-Boc-tetrahydropyridine | Fused cyclopropane | - | - | nih.govresearchgate.net |

| Bromocyclization | Amino-thiocarbamates | Olefinic amide | 3-Bromopiperidine | - | High | rsc.org |

| Transfer Hydrogenation | Borane catalyst | Pyridine | Piperidine | Good | - | organic-chemistry.org |

Once the 3-aminomethyl piperidine scaffold is synthesized, either as a racemate or as a specific stereoisomer, the final step is the protection of the primary amine with the Fmoc group. This is a standard procedure in peptide synthesis and organic chemistry, typically achieved by reacting the amine with Fmoc-Cl or Fmoc-OSu in the presence of a base like triethylamine (B128534) or diisopropylethylamine in a suitable solvent such as dichloromethane (B109758) or dimethylformamide. acs.org

Protecting Group Strategies for the Piperidine Nitrogen and Aminomethyl Moiety

In the synthesis of complex molecules like this compound, the judicious selection and application of protecting groups are paramount to prevent unwanted side reactions and to ensure regioselectivity. biosynth.com The structure of this compound presents two key sites requiring protection: the secondary amine of the piperidine ring and the primary amine of the aminomethyl side chain.

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group commonly employed for amines, particularly in solid-phase peptide synthesis (SPPS). wikipedia.org Its key advantage is its stability to acidic conditions while being readily cleaved by a mild base, typically a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). altabioscience.comwikipedia.org In the target molecule, the Fmoc group protects the primary amine of the aminomethyl substituent. This strategic protection allows for the selective deprotection and subsequent modification of the piperidine nitrogen or for the direct use of the Fmoc-protected amine in further synthetic steps, such as peptide coupling.

The synthesis of this compound necessitates an orthogonal protecting group strategy, where one protecting group can be removed without affecting the other. biosynth.comresearchgate.net This is crucial for selectively functionalizing either the piperidine nitrogen or the aminomethyl nitrogen. For instance, the piperidine nitrogen can be protected with an acid-labile group like tert-butoxycarbonyl (Boc) or a group removable by hydrogenolysis like benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz). peptide.comgoogle.com

A synthetic route could involve starting with a piperidine precursor where the ring nitrogen is protected with a Boc group. The aminomethyl side chain can then be introduced, followed by protection with the Fmoc group. The orthogonality of the Boc (acid-labile) and Fmoc (base-labile) groups allows for the selective removal of either group to enable further derivatization at the desired position. For example, removal of the Boc group with an acid like trifluoroacetic acid (TFA) would free the piperidine nitrogen for reactions, while the Fmoc group on the side chain remains intact. biosynth.compeptide.com Conversely, treatment with piperidine would deprotect the aminomethyl group, making it available for conjugation while the piperidine ring remains protected.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to Fmoc |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Yes |

| Benzyloxycarbonyl | Cbz, Z | Hydrogenolysis (e.g., H₂, Pd/C), Strong Acid | Yes |

| Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) | Yes |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Yes |

This table illustrates common orthogonal protecting groups used in conjunction with Fmoc protection.

Green Chemistry Approaches in the Synthesis of Piperidine Scaffolds

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable methodologies. nih.gov The principles of green chemistry, such as the use of renewable starting materials, atom economy, and the reduction of hazardous waste, are increasingly being applied to the synthesis of N-heterocyclic compounds like piperidines. rsc.orgmdpi.com

Several green strategies are relevant to the synthesis of piperidine scaffolds:

Biocatalysis: The use of enzymes as catalysts offers high selectivity and operates under mild, aqueous conditions. For instance, transaminases have been employed for the asymmetric synthesis of (R)-3-aminopiperidine from a protected 3-piperidone precursor. google.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), have also been utilized in multicomponent reactions to produce clinically valuable piperidines. rsc.orgrsc.org These biocatalytic methods can provide access to enantiomerically pure piperidine derivatives, which is crucial for pharmaceutical applications. chemistryviews.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. This approach adheres to the principles of atom and step economy. Four-component reactions have been developed for the synthesis of complex piperidone scaffolds, which can serve as precursors to substituted piperidines. researchgate.net

Alternative Solvents and Reaction Conditions: The replacement of volatile organic solvents with greener alternatives like water, supercritical CO₂, or ionic liquids is a key focus. acs.org Additionally, energy-efficient techniques such as microwave irradiation and ultrasound have been shown to accelerate reactions and improve yields in the synthesis of N-heterocycles. nih.govresearchgate.net For example, microwave-assisted Friedel-Crafts reactions have been used in the synthesis of donepezil (B133215) analogues containing a piperidine ring. acs.org

Catalytic Hydrogenation and Reductive Amination: Catalytic hydrogenation is a clean reduction method that typically uses hydrogen gas and a metal catalyst, producing water as the only byproduct. This is often used for the removal of protecting groups like benzyl or for the reduction of pyridine precursors to piperidines. Oxidative ring-opening followed by a ring-closing reductive amination protocol represents another pathway to synthesize piperidine scaffolds from cyclopentene (B43876) precursors. nih.gov

Acceptorless Dehydrogenative Coupling (ADC): This transition metal-catalyzed strategy allows for the synthesis of N-heterocycles from alcohols, generating only water and hydrogen as byproducts. rsc.org This method represents a sustainable approach for constructing the piperidine core from abundant and renewable alcohol feedstocks.

The application of these green chemistry principles can lead to more sustainable and efficient syntheses of this compound and other valuable piperidine derivatives, minimizing the environmental impact of chemical manufacturing.

Application in Solid Phase Peptide Synthesis Spps and Solution Phase Peptide Synthesis

Role as a Functionalized Amino Acid Mimetic Building Block

3-N-Fmoc-aminomethyl piperidine (B6355638) serves as a functionalized building block that mimics the structure of natural amino acids. The piperidine ring acts as a constrained scaffold, while the aminomethyl group, protected by the Fmoc moiety, provides the necessary functionality for peptide chain elongation. This structure allows for the introduction of a non-natural element into the peptide backbone, which can impart unique conformational properties and increased resistance to enzymatic degradation by proteases. univ-rennes1.frnih.gov The synthesis of peptidomimetics often focuses on such backbone modifications to improve the therapeutic potential of peptide-based drug candidates. univ-rennes1.fr The use of these unnatural amino acids is a key strategy in developing new antimicrobial peptides (AMPs) to combat antibacterial resistance, as they can enhance proteolytic stability. nih.gov

Integration into Fmoc-Based Peptide Synthesis Strategies

The Fmoc group on the primary amine of 3-N-Fmoc-aminomethyl piperidine allows it to be seamlessly incorporated into standard Fmoc-based peptide synthesis workflows. univ-rennes1.frnih.gov The synthesis process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain, which is often anchored to a solid support in SPPS. nih.gov

The fundamental reaction in peptide synthesis is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. bibliomed.org In a typical Fmoc-SPPS cycle, the N-terminal Fmoc group of the resin-bound peptide is removed, and the newly liberated amine is coupled with the activated carboxylic acid of the incoming Fmoc-protected amino acid, in this case, this compound.

Table 1: Representative Coupling Conditions in Fmoc-SPPS

| Parameter | Condition | Purpose | Citation |

|---|---|---|---|

| Building Block | Fmoc-protected amino acid/mimetic | Incoming unit for chain elongation | univ-rennes1.frnih.gov |

| Coupling Reagent | HBTU, HCTU, PyAOP | Activates the carboxylic acid for amide bond formation | nih.govnih.gov |

| Additive | HOBt, OxymaPure | Suppresses side reactions and enhances coupling efficiency | nih.govpeptide.com |

| Base | Diisopropylethylamine (DIEA), Collidine | Neutralizes protonated species and facilitates the reaction | nih.govresearchgate.net |

| Solvent | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Solubilizes reactants and facilitates the reaction on the solid support | nih.gov |

The removal of the Fmoc group is a critical step that must be efficient and complete to allow for the subsequent coupling reaction. nih.gov This deprotection is typically achieved by treating the peptide-resin with a solution of a secondary amine, most commonly 20% piperidine in DMF. nih.govrsc.org The mechanism proceeds via a base-catalyzed β-elimination (E1cB), which releases the fluorene (B118485) ring as dibenzofulvene (DBF). unibo.it The secondary amine then traps the DBF to prevent side reactions. unibo.it

The kinetics of Fmoc removal can be influenced by several factors, including steric hindrance around the Fmoc group and peptide aggregation on the solid support. nih.govnih.gov While specific kinetic data for peptides incorporating the this compound unit are not widely published, the rate can be monitored experimentally by UV/Vis spectroscopy, quantifying the release of the dibenzofulvene-piperidine adduct. iris-biotech.de In cases of slow deprotection due to aggregation or difficult sequences, modified conditions such as elevated temperatures or the addition of chaotropic agents may be employed. nih.govnih.gov Alternatives to piperidine, such as 4-methylpiperidine (B120128) (4MP) or piperazine (B1678402) (PZ), have also been explored to optimize deprotection protocols. nih.govnih.gov

Several side reactions can occur during peptide synthesis, potentially leading to impurities and reduced yield. bibliomed.orgnih.gov The incorporation of a non-standard residue like 3-aminomethyl piperidine can influence the propensity of these side reactions.

Racemization: Activation of the carboxylic acid of an amino acid can lead to the loss of its stereochemical integrity (racemization). peptide.com Since the 3-aminomethyl piperidine building block is achiral at the corresponding position, it is not susceptible to this specific side reaction.

Diketopiperazine (DKP) Formation: This intramolecular cyclization can occur at the dipeptide stage, cleaving the peptide from the resin. peptide.com The steric bulk and conformational constraints of the piperidine ring in a dipeptide containing this mimetic could potentially hinder the formation of the six-membered diketopiperazine ring.

Aspartimide Formation: Peptides containing aspartic acid are prone to forming a five-membered aspartimide ring, particularly during Fmoc deprotection. peptide.comdelivertherapeutics.com This can lead to racemization and the formation of β-peptides. delivertherapeutics.com While not directly caused by the piperidine mimetic, it is a crucial consideration in any Fmoc-based synthesis.

3-(1-Piperidinyl)alanine Formation: This side product can form when peptides containing cysteine are synthesized using Fmoc chemistry. peptide.comiris-biotech.de It involves the elimination of the cysteine side chain to form dehydroalanine, which is then attacked by piperidine from the deprotection solution. peptide.comiris-biotech.de This side reaction is a consequence of the deprotection reagent and not the 3-aminomethyl piperidine building block itself.

Table 2: Common Side Reactions in Fmoc-SPPS and Potential Influence of 3-Aminomethyl Piperidine Incorporation

| Side Reaction | Description | Potential Influence of 3-Aminomethyl Piperidine Unit | Citation |

|---|---|---|---|

| Racemization | Loss of stereochemistry at the α-carbon of the activated amino acid. | The unit itself is achiral at the key position and thus not susceptible. | peptide.com |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a dipeptide-resin, leading to chain cleavage. | Steric hindrance from the piperidine ring may inhibit DKP formation. | peptide.com |

| Aspartimide Formation | Cyclization of aspartate residues, leading to byproducts. | Not directly influenced by the unit, but a general concern in Fmoc-SPPS. | peptide.comdelivertherapeutics.com |

| Guanidinylation | Unwanted reaction of coupling reagents with the N-terminal amine. | Avoided by pre-activation of the incoming amino acid. | peptide.com |

Synthesis of Peptidomimetics Incorporating the 3-Aminomethyl Piperidine Moiety

Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. univ-rennes1.fr The incorporation of the 3-aminomethyl piperidine moiety into a peptide sequence results in a "mixed" peptidomimetic, where the natural peptide backbone is interrupted by the piperidine scaffold. univ-rennes1.frnih.gov

This modification alters the backbone's flexibility and hydrogen bonding pattern, which can enforce a specific secondary structure or present side chains in a novel orientation for receptor binding. Solid-phase synthesis provides a robust and efficient platform for constructing these modified peptides, allowing for the systematic evaluation of their structure-activity relationships. univ-rennes1.frnih.gov

Construction of Combinatorial Libraries using this compound

Combinatorial chemistry is a powerful technology for generating large collections, or libraries, of compounds for high-throughput screening and drug discovery. researchgate.netnih.gov Synthetic peptide libraries have been successfully used to identify ligands for a wide range of biological targets. researchgate.net

This compound can be used as a key building block in the combinatorial synthesis of peptidomimetic libraries. researchgate.net Using techniques like split-and-pool synthesis on a solid support, this building block can be combined with natural and other non-natural amino acids in a systematic fashion. researchgate.net5z.com Each bead in the resin pool carries a unique compound, and after synthesis and cleavage, the library can be screened for biological activity. 5z.com The compatibility of the Fmoc-protected building block with standard automated and manual synthesis protocols makes it an ideal component for generating molecular diversity in the pursuit of new therapeutic leads. researchgate.net

Applications in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Piperidine-Containing Privileged Scaffolds

The piperidine (B6355638) ring is recognized as a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple, unrelated biological targets. nih.gov The synthesis of libraries based on such scaffolds is a powerful strategy for identifying novel bioactive compounds. The use of building blocks like 3-N-Fmoc-aminomethyl piperidine allows chemists to systematically explore the chemical space around the piperidine core. For instance, the Fmoc-protected amine allows for initial modifications at the piperidine nitrogen, followed by deprotection and subsequent reaction at the newly exposed aminomethyl group. This dual functionality is essential for creating complex, three-dimensional structures that can serve as starting points for drug discovery programs. Structures like pyrazolopyrimidines and benzodiazepines, known privileged scaffolds, have been synthesized using Fmoc-protected amino linkers, demonstrating the utility of this approach in combinatorial chemistry. researchgate.net

Functionalization of the Piperidine Core for Modulating Biological Activity

The biological activity of a piperidine-containing molecule is highly dependent on the nature and position of its substituents. Direct C-H functionalization and other synthetic strategies allow for the precise introduction of chemical groups at various positions on the piperidine ring to modulate pharmacological activity. nih.gov Starting with a synthon like 3-aminomethyl piperidine, medicinal chemists can explore a wide range of functionalizations. The piperidine nitrogen can be acylated, alkylated, or incorporated into more complex heterocyclic systems. The primary amine of the aminomethyl side chain can be converted into amides, sulfonamides, or ureas, or used as a handle for attaching other pharmacophoric elements. This systematic functionalization is key to optimizing a compound's potency, selectivity, and pharmacokinetic properties. For example, the introduction of fluorine atoms can modulate basicity (pKa) and lipophilicity, properties that are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com

Structure-Activity Relationship (SAR) Studies of 3-Aminomethyl Piperidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological effect. For derivatives of 3-aminomethyl piperidine, SAR exploration involves systematically altering different parts of the molecule and assessing the impact on biological activity. Key areas for modification include the piperidine nitrogen (R1), the amide linkage formed from the aminomethyl group (R2), and any aryl groups (R3) attached to the core. For instance, in the development of Glycine (B1666218) Transporter Type 1 (GlyT1) inhibitors, it was found that the nature of the substituent on the piperidine nitrogen significantly influenced potency. nih.govnih.gov Similarly, in the context of opioid receptor modulators, the substitution pattern on the piperidine ring is a critical determinant of affinity and selectivity for mu (μ), delta (δ), and kappa (κ) receptors. nih.govnih.gov These studies guide the rational design of more potent and selective drug candidates.

Development of Modulators for Specific Biological Targets

The 3-aminomethyl piperidine scaffold has proven to be a valuable starting point for developing modulators of several important biological targets implicated in a range of diseases.

The Glycine Transporter Type 1 (GlyT1) is a key target for the treatment of schizophrenia and other central nervous system disorders. mdpi.comnih.gov By inhibiting GlyT1, the concentration of the neurotransmitter glycine is increased in the synaptic cleft, which potentiates the activity of N-methyl-D-aspartate (NMDA) receptors. Research has led to the discovery of 3-amido-3-aryl-piperidines as a potent class of GlyT1 inhibitors. nih.govnih.gov SAR studies on this class of compounds revealed crucial insights. For example, starting from an initial hit, modifications at three vectors—the piperidine nitrogen, the amide linkage, and the aryl ring—led to compounds with high potency and selectivity. nih.gov The basicity of the piperidine nitrogen was also found to be a critical factor, with lower basicity correlating with reduced off-target effects, such as inhibition of the hERG potassium channel. nih.gov

Table 1: Structure-Activity Relationship (SAR) of 3-Amido-3-Aryl-Piperidine Derivatives as GlyT1 Inhibitors nih.gov Data is illustrative of trends described in the source literature.

| Compound | R1 (on Piperidine N) | R2 (Amide) | R3 (Aryl) | GlyT1 IC50 (nM) |

| 8 | -CH3 | Cyclopropyl | Phenyl | 18 |

| 9 | -H | Cyclopropyl | Phenyl | 100 |

| 10 | -CH2CH3 | Cyclopropyl | Phenyl | 10 |

| 11 | -CH(CH3)2 | Cyclopropyl | Phenyl | 5 |

| 20 | -CH3 | Methyl | Phenyl | 110 |

| 25 | -CH3 | Cyclopropyl | 4-Fluorophenyl | 5 |

| 29 | -CH(CH3)2 | Cyclopropyl | 4-Fluorophenyl | 2 |

Alzheimer's disease is characterized by the aggregation of amyloid-beta (Aβ) peptides in the brain. lu.se Developing small molecules that can inhibit this aggregation process is a major therapeutic strategy. lu.sersc.org Piperidine-containing compounds, notably derivatives of the natural product piperine (B192125), have shown promise as modulators of Aβ aggregation. nih.gov These molecules often possess a piperidine amide moiety, which can be mimicked and elaborated upon using a 3-aminomethyl piperidine building block. By synthesizing libraries of compounds that combine the piperidine core with various aromatic and heterocyclic systems, researchers aim to identify novel inhibitors that can disrupt the formation of toxic Aβ oligomers and fibrils. nih.gov Studies have shown that piperidine derivatives can be designed to have dual inhibitory activity against both Aβ aggregation and acetylcholinesterase (AChE), another key target in Alzheimer's therapy. nih.govnih.gov

The opioid receptors (mu, delta, and kappa) are critical targets for pain management. However, current opioid analgesics have significant side effects and addiction liability. There is a pressing need for novel opioid receptor modulators with improved profiles. The piperidine scaffold is a well-established feature in many opioid ligands, including the potent analgesic meperidine. Research into morphinan (B1239233) and cyclazocine (B1219694) analogues has shown that introducing amino or carboxamido groups at key positions can dramatically influence receptor affinity and selectivity. nih.govnih.gov For example, replacing the hydroxyl group in morphine with amino derivatives resulted in compounds with altered binding profiles across the opioid receptor subtypes. nih.gov This suggests that 3-aminomethyl piperidine derivatives could be valuable for creating novel, non-morphinan-based opioid receptor ligands. The ability to easily generate diverse amides and other functionalities from the aminomethyl group provides a rich avenue for SAR exploration to develop next-generation analgesics. researchgate.netnih.gov

Other Biologically Relevant Targets

The versatility of the 3-aminomethyl piperidine scaffold extends its relevance to a wide array of biological targets beyond the most commonly studied classes. Its inherent structural features make it a valuable starting point for developing modulators of various enzymes and receptors critical in different disease pathologies.

Derivatives of 3-aminomethyl piperidine have shown potential as inhibitors of enzymes such as tumor necrosis factor-alpha converting enzyme (TACE), a member of the metalloprotease family. Structure-based design has led to the development of 3,3-piperidine hydroxamates that exhibit potent and selective inhibition of TACE. nih.gov Furthermore, the piperidine motif is integral to the design of inhibitors for secretory glutaminyl cyclase (sQC), an enzyme implicated in the pathogenesis of Alzheimer's disease. nih.gov Piperidine-4-carboxamide derivatives have been identified as a novel scaffold for sQC inhibitors. nih.gov

In the realm of neuroscience, the piperidine core is a well-established pharmacophore for targets within the central nervous system (CNS). chemimpex.com The structure is found in compounds designed to interact with histamine (B1213489) H3 receptors and sigma-1 receptors, which are targets for treating neuropathic pain and neurodegenerative diseases. acs.orgnih.gov The ability to modify the piperidine scaffold allows for the fine-tuning of affinity and selectivity for these complex neurological targets. acs.orgontosight.ai For instance, research has shown that replacing a piperazine (B1678402) moiety with a piperidine ring can dramatically increase affinity for the sigma-1 receptor while maintaining high affinity for the H3 receptor. acs.orgnih.gov

The following table summarizes examples of less common biological targets and the corresponding piperidine derivative scaffolds that have been investigated.

| Biological Target Family | Specific Target Example | Investigated Piperidine Scaffold | Therapeutic Area |

| Metalloproteases | TACE (ADAM17) | 3,3-Piperidine Hydroxamates nih.gov | Inflammation, Cancer |

| Cyclases | Secretory Glutaminyl Cyclase (sQC) | Piperidine-4-carboxamide nih.gov | Alzheimer's Disease |

| CNS Receptors | Histamine H3 / Sigma-1 Receptors | Substituted Piperidines acs.orgnih.gov | Neuropathic Pain, Neurodegeneration |

| Viral Proteases | HIV-1 Protease | Substituted Piperidine Carboxylic Acids nih.gov | HIV/AIDS |

Scaffold-Based Drug Design Utilizing the Piperidine Motif

Scaffold-based drug design is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of chemical space around a core molecular structure. The piperidine ring is considered a "privileged scaffold" because of its frequent appearance in approved drugs and natural products. nih.govresearchgate.net Its non-planar, three-dimensional structure is ideal for presenting substituents in precise vectors to optimize interactions with biological targets. researchgate.net The this compound derivative is particularly well-suited for this approach, especially in combinatorial chemistry and library synthesis.

The key to its utility is the Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the aminomethyl side chain. This group is stable under a variety of reaction conditions but can be easily removed with a mild base, such as piperidine. nih.govacs.org This "orthogonal" nature allows for the selective deprotection and functionalization of the aminomethyl group without disturbing other protecting groups on the molecule, such as the acid-labile Boc (tert-butyloxycarbonyl) group. acs.orgresearchgate.net

This strategy facilitates a streamlined process for generating large libraries of diverse molecules for high-throughput screening. The process can be summarized in the following steps:

| Step | Description | Key Role of this compound |

| 1. Scaffold Anchoring | The core piperidine scaffold is attached to a solid support, often via the ring's nitrogen atom. | The piperidine ring serves as the foundational 3D structure. |

| 2. Fmoc Deprotection | The Fmoc group is selectively removed from the aminomethyl side chain using a mild base like piperidine. peptide.com | This unmasks a reactive primary amine at a specific position for diversification. |

| 3. Diversity Introduction | A diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides) is coupled to the newly freed amine. | This step creates a large library of analogs with varied substituents at the 3-position. |

| 4. Cleavage & Screening | The synthesized compounds are cleaved from the solid support and screened against a biological target to identify "hits". | The core scaffold ensures all library members share a common structural element, simplifying SAR analysis. |

| 5. Hit Optimization | Promising hits are resynthesized and further modified to improve potency, selectivity, and pharmacokinetic properties. researchgate.net | The established synthetic route allows for rapid and targeted modifications. |

This systematic approach, powered by the unique properties of the Fmoc-protected scaffold, allows researchers to efficiently navigate structure-activity relationships (SAR) and accelerate the discovery of new drug candidates. nih.gov

Bioconjugation Strategies with this compound

Bioconjugation involves the covalent linking of molecules to biomolecules like peptides, proteins, or nucleic acids to create novel hybrid structures with combined properties. youtube.com this compound is a valuable tool in this field, primarily for the site-specific modification of synthetic peptides. researchgate.net

The utility of this compound hinges on the orthogonal cleavage conditions of the Fmoc group relative to standard protecting groups used in solid-phase peptide synthesis (SPPS). nih.gov In a typical Fmoc-based SPPS, the temporary Nα-amino protecting groups of the amino acids are removed with piperidine at each cycle. peptide.com To incorporate the 3-aminomethyl piperidine moiety for later functionalization, one could use a Boc-protected version on the piperidine nitrogen while the exocyclic amine is protected with Fmoc. Alternatively, in a Boc-based SPPS (where Nα-amino groups are protected with acid-labile Boc groups), the base-labile Fmoc group on this compound is completely stable. researchgate.net

This orthogonality allows for the assembly of a full peptide chain. Once the sequence is complete, the Fmoc group on the piperidine moiety can be selectively removed on-resin by treatment with piperidine, exposing a unique primary amine. researchgate.net This amine serves as a specific handle for conjugation, which is not possible on native amino acid side chains like lysine (B10760008) without complex, multi-step protection and deprotection schemes. nih.gov

This exposed amine can then be reacted with a variety of molecules to create tailored bioconjugates:

| Payload Type | Example Molecule | Application |

| Fluorescent Dyes | Fluorescein, Rhodamine | Labeling peptides for cellular imaging and binding studies. |

| Affinity Tags | Biotin (B1667282) | Purifying or detecting peptides and their binding partners using streptavidin. |

| Cytotoxic Drugs | Doxorubicin | Creating peptide-drug conjugates (PDCs) for targeted cancer therapy. |

| Crosslinkers | NHS-esters, Maleimides | Studying protein-protein interactions or stabilizing peptide conformations. |

| PEG Chains | Polyethylene Glycol | Improving the solubility and in vivo half-life of therapeutic peptides. |

This strategy of using an orthogonally protected building block like this compound provides chemists with precise control over the location and nature of the modification, which is crucial for developing sophisticated probes, diagnostics, and therapeutics. researchgate.net

Advanced Research on Derivatives and Analogs of 3 N Fmoc Aminomethyl Piperidine

Synthesis of Novel Substituted Piperidine (B6355638) Derivatives with Aminomethyl Functionality

The synthesis of piperidine derivatives is a cornerstone of modern organic chemistry, with numerous strategies developed to construct and functionalize this heterocyclic system. nih.gov The creation of novel substituted piperidines bearing an aminomethyl group often involves multi-step sequences starting from either acyclic precursors or pre-existing rings.

A prevalent strategy involves the reductive amination of a suitable diformyl intermediate, which can be generated from the oxidative cleavage of an olefinic bond within a cyclic precursor. researchgate.net This method allows for controlled ring formation and expansion to yield the desired nitrogen-containing heterocycle. For instance, fluorine-containing piperidine γ-amino acid derivatives have been synthesized through the oxidative ring opening of a bicyclic γ-lactam, followed by a double reductive amination. researchgate.net

Another powerful approach starts from readily available chiral materials like L-glutamic acid. A multi-step route has been described for the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives, where the Boc group serves a similar protective function to Fmoc. This pathway includes esterification, Boc-protection, reduction of the resulting diester to a diol, conversion to a ditosylate, and finally, cyclization with various amines to introduce substituents. This highlights a versatile method for producing a library of substituted piperidines.

More complex scaffolds, such as 4-(2-aminoethyl)piperidine derivatives, have been prepared through key steps including the conjugate addition of a phenylboronic acid to a dihydropyridin-4(1H)-one, followed by homologation and introduction of diverse amino groups via reductive amination. nih.govnih.gov

A summary of selected synthetic strategies is presented below.

| Starting Material | Key Reactions | Target Derivative | Reference(s) |

| Substituted Indenes/Cyclopentenes | Oxidative Cleavage, Reductive Amination | Tetrahydroisoquinoline and Piperidine Derivatives | researchgate.net |

| L-Glutamic Acid | Esterification, Boc-Protection, NaBH4 Reduction, Tosylation, Cyclization | Enantiopure 3-(N-Boc amino) piperidine Derivatives | |

| Dihydropyridin-4(1H)-ones | Conjugate Addition, Homologation, Reductive Amination | 4-(2-Aminoethyl)piperidine Derivatives | nih.govnih.gov |

| Linear Amino-aldehydes | Radical Intramolecular Cyclization (Cobalt-catalyzed) | Various Substituted Piperidines | mdpi.com |

Exploration of Conformational Analysis and its Impact on Reactivity and Function

The piperidine ring typically adopts a chair conformation, similar to cyclohexane (B81311), to minimize angular and torsional strain. Substituents on the ring can exist in either an axial or equatorial position, and the equilibrium between these conformers significantly influences the molecule's physical properties, reactivity, and biological function.

The conformational preferences of substituted piperidines have been extensively studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular mechanics. nih.gov For 4-substituted piperidines with non-polar groups like methyl or phenyl, the conformational energies are nearly identical to their cyclohexane counterparts. nih.gov However, for polar substituents, the situation is more complex, especially upon protonation of the piperidine nitrogen. Electrostatic interactions between the protonated nitrogen and the polar substituent can stabilize the axial conformer, in some cases even reversing the conformational preference from equatorial to axial. nih.gov This phenomenon can be quantitatively predicted using force-field calculations that model electrostatic interactions. nih.gov

In the context of designing bioactive molecules, fixing the piperidine ring in a specific conformation is a key strategy. For example, piperidine nucleosides designed as mimics of antiviral drugs like Immucillin H and A were synthesized and analyzed by NMR. mdpi.com The analysis confirmed that the piperidine core adopted a conformation where the nucleobase was in an equatorial orientation, a crucial requirement for mimicking the bioactive conformation of the target drug. mdpi.com

Advanced techniques such as time-resolved Rydberg fingerprint spectroscopy have been used to study the ultrafast conformational dynamics of N-methyl piperidine. rsc.org These studies reveal coherent oscillatory motions between conformers and allow for the determination of thermodynamic parameters like enthalpy and entropy for the conformational changes, providing deep insight into the energy landscape of the molecule. rsc.org

| Technique | Finding | Implication | Reference(s) |

| NMR Spectroscopy (J-value method) | Protonation of piperidine nitrogen stabilizes axial conformers with polar 4-substituents. | Electrostatic interactions dictate conformational preference and can alter molecular shape upon environmental changes (e.g., pH). | nih.gov |

| NMR Analysis | Synthesized piperidine nucleosides adopt a chair conformation with an equatorial nucleobase. | The piperidine scaffold can be successfully used to create conformationally restricted mimics of bioactive molecules. | mdpi.com |

| Time-Resolved Rydberg Fingerprint Spectroscopy | Measurement of thermodynamic parameters for chair-to-twist conformer transformation in N-methyl piperidine. | Provides fundamental data on the kinetics and energy barriers of piperidine ring dynamics, impacting reactivity. | rsc.org |

Novel Functionalization Strategies of the Piperidine Nitrogen and Ring Carbons

Modifying a pre-existing piperidine ring offers a direct route to novel analogs. Functionalization can be targeted at the piperidine nitrogen or directly at the ring's carbon-hydrogen (C-H) bonds.

Functionalization of the Piperidine Nitrogen: The nitrogen atom is readily functionalized via standard reactions such as N-alkylation, N-acylation, and N-arylation due to its nucleophilic nature. This position is often modified to tune the steric and electronic properties of the molecule or to attach it to other molecular fragments.

Functionalization of Ring Carbons: Direct and site-selective C-H functionalization of the piperidine ring is a more challenging but highly sought-after transformation. The inherent reactivity of the C-H bonds varies by position: the C2 (α) position is electronically activated, while the C3 (β) position is deactivated due to the inductive electron-withdrawing effect of the nitrogen. nih.gov

Recent advances have focused on catalyst-controlled reactions to achieve site-selectivity. Rhodium-catalyzed reactions involving donor/acceptor carbenes have been successfully employed for the selective functionalization of C-H bonds at the C2, C3, and C4 positions. nih.gov Achieving selectivity often requires careful selection of the N-protecting group and the rhodium catalyst. For example, C4 functionalization can be favored by using sterically demanding catalysts and N-sulfonyl protecting groups that deactivate the C2 position. nih.gov

Other strategies for α-functionalization include direct α-C–H lithiation followed by trapping with electrophiles, a method well-established for N-Boc-piperidine. beilstein-journals.org Furthermore, visible-light photoredox catalysis has emerged as a powerful and mild method for the direct α-C–H activation and functionalization of saturated N-heterocycles like piperidine. nih.gov

| Position | Strategy | Catalyst/Reagent | Key Feature | Reference(s) |

| C2 (α) | C-H Insertion | Rhodium(II) Catalysts (e.g., Rh₂(R-TPPTTL)₄) | Electronically preferred position; high diastereoselectivity can be achieved. | nih.gov |

| C3 (β) | Reductive Ring Opening of Cyclopropane | Rhodium(II) Catalysts, Asymmetric Cyclopropanation | Indirect approach to overcome electronic deactivation of the C3 C-H bond. | nih.gov |

| C4 (γ) | C-H Insertion | Rhodium(II) Catalysts (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) | Achieved by sterically shielding the C2 position and using specific catalysts. | nih.gov |

| C2 (α) | Lithiation-Trapping | s-BuLi/Sparteine, then Electrophile | Established method for asymmetric α-functionalization. | beilstein-journals.org |

| C2 (α) | Photoredox Catalysis | Visible Light, Photocatalyst | Mild conditions for C-H activation and functionalization. | nih.gov |

Application in Material Science and Supramolecular Assembly

The unique structural features of 3-N-Fmoc-aminomethyl piperidine, particularly the Fmoc group, make it an excellent candidate for applications in material science, specifically in the field of supramolecular assembly. Fmoc-protected amino acids and peptides are well-known building blocks for creating self-assembled soft materials like hydrogels. mdpi.comresearchgate.net

The self-assembly process is driven by a combination of non-covalent interactions. The large, planar fluorenyl rings of the Fmoc groups interact through π-π stacking, creating the core of the supramolecular structure. mdpi.com Concurrently, hydrogen bonds form between the amino acid or peptide backbones, providing additional stability and directionality to the assembly. These interactions lead to the formation of one-dimensional nanostructures like fibrils or nanotubes, which then entangle to form a three-dimensional network that immobilizes solvent, resulting in a gel. researchgate.net

The dinitrophenyl unit, another functional group sometimes incorporated into piperidine derivatives, can also enhance π-π stacking and charge-transfer interactions, which are crucial for molecular recognition and supramolecular assembly. researchgate.net The Fmoc group itself is central to a common analytical technique where its cleavage by piperidine forms a dibenzofulvene-piperidine adduct, which can be quantified by UV-Vis spectroscopy to determine functionalization levels on surfaces and nanoparticles. semanticscholar.org This inherent reactivity underscores the dynamic nature of the non-covalent interactions that can be exploited in designing responsive materials.

| Building Block Feature | Driving Interaction | Resulting Structure | Application | Reference(s) |

| Fmoc Group | π-π Stacking | Core of supramolecular polymer | Self-assembly of hydrogels | mdpi.comresearchgate.net |

| Amide/Amine Groups | Hydrogen Bonding | Stabilized fibrillar networks | Formation of 3D gel networks | mdpi.commdpi.com |

| Piperidine Ring | Steric/Conformational Constraint | Modified molecular packing and network architecture | Tuning material properties (e.g., rheology, stability) | researchgate.net |

| Fmoc Group / Piperidine | Michael Addition (Cleavage Reaction) | Dibenzofulvene-piperidine adduct | Quantification of surface functionalization | semanticscholar.org |

Analytical Methodologies for Characterization and Purity Assessment in Research

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-N-Fmoc-aminomethyl piperidine (B6355638) and for monitoring chemical transformations in real-time. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the molecular framework by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: The proton NMR spectrum of 3-N-Fmoc-aminomethyl piperidine would exhibit characteristic signals corresponding to the protons of the piperidine ring, the aminomethyl bridge, and the fluorenylmethoxycarbonyl (Fmoc) protecting group. The protons on the fluorenyl group typically appear in the aromatic region (around 7.2-7.8 ppm), while the piperidine and aminomethyl protons resonate in the aliphatic region.

¹³C NMR: The carbon NMR spectrum complements the proton data, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the Fmoc group, the aromatic carbons of the fluorene (B118485) moiety, and the aliphatic carbons of the piperidine ring would all have characteristic chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would display key absorption bands confirming its structure. The presence of the carbamate (B1207046) linkage is identified by a strong C=O stretching vibration, typically around 1690-1720 cm⁻¹. N-H stretching and bending vibrations from the carbamate and piperidine ring also provide structural confirmation.

Interactive Table 1: Predicted Spectroscopic Data for this compound

| Technique | Group | Predicted Chemical Shift / Frequency |

| ¹H NMR | Fluorenyl Protons | ~ 7.2 - 7.8 ppm |

| ¹H NMR | Piperidine/Aminomethyl Protons | ~ 1.0 - 3.5 ppm |

| ¹³C NMR | Carbonyl (C=O) | ~ 156 ppm |

| ¹³C NMR | Fluorenyl Carbons | ~ 120 - 144 ppm |

| ¹³C NMR | Piperidine/Aminomethyl Carbons | ~ 25 - 50 ppm |

| FTIR | N-H Stretch (Carbamate) | ~ 3300 cm⁻¹ |

| FTIR | C=O Stretch (Carbamate) | ~ 1690 cm⁻¹ |

| FTIR | C-H Stretch (Aromatic/Aliphatic) | ~ 2850 - 3100 cm⁻¹ |

These spectroscopic fingerprints are essential for confirming the identity of the synthesized compound and for monitoring reactions, such as the deprotection of the Fmoc group, which would be indicated by the disappearance of the characteristic Fmoc signals. The removal of the Fmoc group is often monitored using UV-Vis spectroscopy by detecting the dibenzofulvene-piperidine adduct that forms. researchgate.netmdpi.com

Chromatographic Separation Techniques for Purification and Purity Determination

Chromatography is the cornerstone for the purification of this compound and the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both purification (preparative HPLC) and purity analysis (analytical HPLC). google.com For a compound like this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice. redalyc.org

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity. google.comredalyc.org

Mobile Phase: A gradient of an organic solvent (like acetonitrile) and water is typically used. redalyc.org A small amount of an acid, such as trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution. redalyc.org

Detection: The Fmoc group contains a strong chromophore, allowing for sensitive detection using a UV detector, typically at wavelengths around 265 nm or 301 nm. researchgate.net

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor reaction progress and quickly assess the purity of fractions. A sample is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate. The separation is based on the differential partitioning of the compound between the two phases. The position of the spot (retention factor, Rf) is indicative of its polarity.

Interactive Table 2: Typical Chromatographic Conditions for this compound

| Parameter | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |

| Mode | Reversed-Phase (RP) | Normal Phase |

| Stationary Phase | C18 Silica | Silica Gel |

| Mobile Phase | Acetonitrile/Water Gradient with 0.1% TFA | Ethyl Acetate/Hexane or Dichloromethane (B109758)/Methanol mixture |

| Detection | UV Detector (e.g., 265 nm) | UV Light (254 nm) or chemical stain |

The purity of the final compound is determined by the percentage of the main peak area in the HPLC chromatogram relative to the total area of all peaks.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. mdpi.com The molecular formula for the free base is C₂₁H₂₄N₂O₂, with a corresponding molecular weight of approximately 352.43 g/mol . nih.gov The hydrochloride salt has a molecular weight of approximately 372.88 g/mol . scbt.com

In a typical mass spectrometry experiment using a technique like Electrospray Ionization (ESI), the molecule is ionized, usually by protonation, to form the molecular ion [M+H]⁺. This parent ion can then be subjected to fragmentation (MS/MS analysis), breaking it down into smaller, characteristic fragment ions.

Key fragmentation pathways for [M+H]⁺ of this compound would likely include:

Loss of the Dibenzofulvene: A characteristic fragmentation of Fmoc-protected compounds is the cleavage to produce a dibenzofulvene molecule (mass ≈ 166 Da) and the protonated amine.

Cleavage of the Piperidine Ring: The piperidine ring can undergo fragmentation, leading to various smaller charged fragments. miamioh.edu

Loss of the Aminomethyl Group: The bond between the piperidine ring and the aminomethyl group can cleave.

Interactive Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z (for C₂₁H₂₄N₂O₂) |

| [M+H]⁺ | Protonated Parent Molecule | ~ 353.19 |

| [M+Na]⁺ | Sodiated Parent Molecule | ~ 375.17 |

| [M-178+H]⁺ | Loss of Dibenzofulvene + Piperidine fragment | ~ 175.12 |

| [M-222+H]⁺ | Loss of Fmoc group | ~ 131.11 |

This fragmentation data provides a high degree of confidence in the structural assignment of the molecule, complementing the information obtained from NMR and IR spectroscopy.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes for Derivatives

The piperidine (B6355638) ring is a common feature in many drug candidates and natural alkaloids. mdma.ch Consequently, the development of efficient and environmentally friendly methods for synthesizing piperidine derivatives is a significant goal in organic chemistry. nih.govajchem-a.com

Challenges and Future Directions:

Green Chemistry Approaches: A major challenge lies in developing "green" synthetic protocols. This includes the use of non-toxic catalysts, water-initiated processes, and solvent-free reactions to produce piperidine building blocks. ajchem-a.com Future research will likely focus on replacing hazardous reagents and minimizing waste streams in the synthesis of 3-aminomethylpiperidine and its subsequent Fmoc protection.

Stereoselective Synthesis: Achieving high stereoselectivity in the synthesis of substituted piperidines remains a significant hurdle, especially when creating complex, multi-substituted derivatives. nih.gov While methods like diastereoselective Mannich reactions have shown promise, new catalytic systems, including chiral ligands and organocatalysts, are needed to provide precise control over the stereochemistry of the final products. nih.govmdpi.com

Alternative Protecting Groups: While the Fmoc group is standard for solid-phase peptide synthesis (SPPS), its removal often requires piperidine, which can lead to side reactions like β-elimination, especially with sensitive residues. researchgate.net Research into alternative Nα-deprotection protocols using bases like cyclohexylamine (B46788) has shown promise in suppressing these byproducts. researchgate.net Future work could explore other protecting groups for the aminomethyl function that offer orthogonal deprotection strategies and are compatible with a wider range of reaction conditions.

One-Pot Processes: Combining multiple synthetic steps, such as hydrogenation and functionalization, into a single "one-pot" process can make syntheses faster and more cost-effective. nih.gov Developing such processes for creating diverse libraries of 3-aminomethyl piperidine derivatives is a key area for future investigation.

Expansion of Applications in Chemical Biology and Proteomics

The unique conformational constraints and chemical functionality of 3-N-Fmoc-aminomethyl piperidine make it an attractive scaffold for developing new tools for chemical biology and proteomics.

Challenges and Future Directions:

Peptidomimetics: A significant challenge in developing therapeutic peptides is their susceptibility to proteolytic degradation. nih.gov Incorporating scaffolds like 3-aminomethyl piperidine into peptide backbones can create peptidomimetics with enhanced stability. nih.gov Future research will focus on synthesizing and evaluating a wider range of these peptidomimetics to fine-tune their biological activity and stability.

Proteoform-Specific Probes: Understanding the function of different protein proteoforms—distinct molecular forms of a protein arising from genetic variations or post-translational modifications (PTMs)—is a major challenge in proteomics. nih.gov this compound can be used as a linker to attach reporter tags, affinity labels, or cross-linking agents to peptides, enabling the creation of probes to study specific proteoforms and their interactions. nih.gov

Click Chemistry Handles: The aminomethyl group, once deprotected, can be readily modified. Future efforts will likely involve derivatizing it with "clickable" handles (e.g., alkynes or azides) before or after incorporation into a larger molecule. This would allow for easy and specific attachment of fluorescent dyes, biotin (B1667282) tags, or other reporter molecules for applications in bio-imaging and pull-down assays.

Rational Design of Highly Potent and Selective Derivatives with Enhanced Bioavailability

The piperidine skeleton is a privileged structure in medicinal chemistry, known to favorably influence the pharmacokinetic properties of bioactive molecules. researchgate.net The rational design of new derivatives of 3-aminomethyl piperidine aims to create compounds with high potency, selectivity, and improved bioavailability.

Challenges and Future Directions:

Structure-Activity Relationship (SAR) Studies: A thorough understanding of the SAR is crucial for designing potent and selective compounds. This requires the synthesis and biological evaluation of large libraries of derivatives with systematic variations in their structure. Future work will involve generating such libraries based on the 3-aminomethyl piperidine scaffold to probe interactions with specific biological targets.

Improving Bioavailability: Poor oral bioavailability is a common issue for many drug candidates. researchgate.netjddtonline.info The piperidine moiety itself can enhance membrane permeability and metabolic stability. researchgate.net Furthermore, compounds like piperine (B192125) (1-peperoyl piperidine) are known to act as "bioenhancers" by inhibiting metabolic enzymes and increasing the absorption of other drugs. researchgate.netjddtonline.infotroindia.in Research is ongoing to understand how to best leverage the piperidine scaffold to improve the bioavailability of new therapeutic agents. researchgate.netnih.gov Nano-formulations are also being explored to enhance the bioavailability of hydrophobic piperidine-containing compounds. nih.gov

Computational Modeling: In silico methods, such as molecular docking and dynamics simulations, can accelerate the design process by predicting the binding affinity and selectivity of new derivatives. Integrating computational modeling with experimental synthesis and testing will be key to the rational design of the next generation of piperidine-based therapeutics.

Integration with Advanced Synthetic Technologies, including Automated and Flow Chemistry

Modern synthetic technologies offer the potential to revolutionize the synthesis and screening of compound libraries.

Challenges and Future Directions:

Automated Synthesis: The generation of compound libraries for screening is greatly facilitated by automation. syrris.com Adapting the synthesis of this compound derivatives to automated platforms, including solid-phase peptide synthesizers and liquid handlers, will enable the rapid production of diverse molecular entities for biological evaluation.

Flow Chemistry: Flow chemistry offers several advantages over traditional batch processes, including improved safety, reproducibility, and the ability to perform reactions under conditions that are difficult to achieve in a flask. syrris.comthieme-connect.de Developing flow chemistry protocols for the synthesis and modification of this compound and its derivatives could lead to more efficient and scalable production. beilstein-journals.orgresearchgate.net This technology is particularly well-suited for multi-step syntheses and can be integrated with in-line purification and analysis. thieme-connect.debeilstein-journals.org

High-Throughput Screening: The ability to generate large libraries of compounds through automated and flow chemistry necessitates the development of high-throughput screening assays to evaluate their biological activity. Integrating these synthetic and screening technologies will create a powerful platform for discovering new lead compounds based on the 3-aminomethyl piperidine scaffold.

Q & A

Q. What are the critical considerations for optimizing Fmoc deprotection in solid-phase synthesis when using 3-N-Fmoc-aminomethyl piperidine?

The deprotection efficiency of the Fmoc group in this compound depends on reagent selection (e.g., piperidine, 4-methylpiperidine, or piperazine), reaction time, and solvent polarity. Piperidine (20% v/v in DMF) is commonly used but may lead to side reactions like diketopiperazine formation. Microwave-assisted synthesis with 4-methylpiperidine (4MP) reduces toxicity while maintaining efficiency, especially for hydrophobic peptides. Reaction conditions (e.g., 2 × 2-minute treatments with 20% piperidine in DMF) should be validated via HPLC purity checks .

Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?

- ¹H NMR : Key signals include the Fmoc aromatic protons (7.3–7.8 ppm), piperidine methylene protons (2.2–2.4 ppm), and aminomethyl protons (3.1–3.3 ppm). Coordination effects (e.g., metal complexation) may shift piperidine ring protons upfield .

- IR : Confirm Fmoc carbonyl stretching (~1700 cm⁻¹) and piperidine N-H bending (~1450 cm⁻¹). Absence of unexpected peaks ensures no side reactions during synthesis .

Q. What strategies minimize racemization during the coupling of this compound in peptide synthesis?

Use coupling reagents like HOBt/DIC or Oxyma Pure/DIC to reduce racemization. Maintain a low temperature (0–4°C) during activation and coupling steps. Monitor enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy. Pre-activated amino acid derivatives (e.g., Fmoc-amino acid fluorides) can further minimize side reactions .

Advanced Research Questions

Q. How can QSAR models predict the bioactivity of this compound derivatives?

QSAR modeling involves:

- Dataset Preparation : Curate experimental IC₅₀/pIC₅₀ values (e.g., from SERT inhibition assays) and convert to log-scale for normal distribution .

- Descriptor Calculation : Use software like ADMET Predictor™ to compute molecular descriptors (e.g., logP, polar surface area, H-bond donors) .

- Model Validation : Apply partial least squares (PLS) regression with cross-validation (e.g., leave-one-out) and external test sets. Prioritize descriptors like piperidine ring basicity and Fmoc group hydrophobicity for activity correlations .

Q. What in silico approaches evaluate the ADMET properties of this compound analogs?

- ADMET Predictor™ : Simulate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hERG inhibition).

- SwissADME : Predict bioavailability scores and blood-brain barrier penetration.

- PASS Analysis : Identify off-target effects (e.g., neurotransmitter uptake inhibition) using probability thresholds (Pa > 0.7). For example, LAS-251 (a piperidine derivative) showed antitumor activity (Pa = 0.82) .

Q. How do structural modifications of the piperidine ring influence membrane permeability and target binding?

- Hydrophobic Substitutions : Adding alkyl groups (e.g., methyl at C4) enhances logP and membrane permeability but may reduce solubility.

- Electron-Withdrawing Groups : Nitro or sulfonyl groups at C3 increase target affinity (e.g., kinase inhibition) by stabilizing hydrogen bonds.

- Stereochemistry : R-configuration at the aminomethyl position improves binding to opioid receptors (e.g., mu-opioid receptor Kᵢ = 12 nM) .

Q. How to resolve contradictions in bioactivity data across studies for piperidine derivatives?

- Data Normalization : Standardize assay conditions (e.g., pH, temperature) and control for batch effects.

- Meta-Analysis : Use tools like Py-CoMFA to align 3D structures and validate pharmacophore models across datasets.

- Mechanistic Studies : Conduct SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics and confirm target engagement .

Methodological Notes

- Synthesis Optimization : Use microwave-assisted protocols with 4MP to reduce piperidine toxicity .

- Data Validation : Cross-reference computational predictions (e.g., SwissTargetPrediction) with in vitro assays (e.g., SIRT1 inhibition) .

- Safety : Handle piperidine derivatives under fume hoods (S60/S61 safety protocols) due to environmental hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.